![molecular formula C12H30NO6P B14479089 2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)
2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(dibutylamino)ethyl] ether is a complex chemical compound that combines the properties of phosphoric acid esters and polyethylene glycol derivatives. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. The combination of phosphoric acid esters with polyethylene glycol mono[2-(dibutylamino)ethyl] ether enhances its ability to interact with both hydrophilic and hydrophobic substances, making it a versatile agent in formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(dibutylamino)ethyl] ether typically involves the esterification of phosphoric acid with C12-15 alcohols, followed by the reaction with polyethylene glycol mono[2-(dibutylamino)ethyl] ether. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and product quality. The raw materials, including phosphoric acid, C12-15 alcohols, and polyethylene glycol mono[2-(dibutylamino)ethyl] ether, are fed into the reactor in precise ratios. The reaction mixture is then subjected to heat and agitation to promote the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(dibutylamino)ethyl] ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups back to alcohols and phosphoric acid.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce alcohols and phosphoric acid. Substitution reactions can result in the formation of new ester derivatives with different functional groups.
Applications De Recherche Scientifique
Phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(dibutylamino)ethyl] ether have a wide range of applications in scientific research, including:
Chemistry: Used as surfactants and emulsifiers in various chemical formulations.
Biology: Employed in the preparation of biological assays and as penetration enhancers in drug delivery systems.
Medicine: Utilized in pharmaceutical formulations to improve the solubility and bioavailability of active ingredients.
Industry: Applied in the manufacturing of cosmetics, detergents, and personal care products due to their surfactant properties.
Mécanisme D'action
The mechanism of action of phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(dibutylamino)ethyl] ether involves its ability to interact with both hydrophilic and hydrophobic substances. The phosphoric acid ester groups provide hydrophilic properties, while the polyethylene glycol mono[2-(dibutylamino)ethyl] ether moiety offers hydrophobic characteristics. This dual functionality allows the compound to act as an effective surfactant, reducing surface tension and enhancing the solubility of various substances. The molecular targets and pathways involved include interactions with lipid bilayers, proteins, and other biomolecules, facilitating their transport and absorption.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid, C12-15-alkyl esters: Similar in structure but lacks the polyethylene glycol mono[2-(dibutylamino)ethyl] ether component.
Polyethylene glycol mono[2-(dibutylamino)ethyl] ether: Similar in structure but lacks the phosphoric acid ester groups.
Phosphoric acid, 2-ethylhexyl ester: Another phosphoric acid ester with different alkyl chain length and properties.
Uniqueness
Phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(dibutylamino)ethyl] ether is unique due to its combined hydrophilic and hydrophobic properties, making it a versatile surfactant. Its ability to interact with a wide range of substances and enhance their solubility and stability sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C12H30NO6P |
|---|---|
Poids moléculaire |
315.34 g/mol |
Nom IUPAC |
2-[2-(dibutylamino)ethoxy]ethanol;phosphoric acid |
InChI |
InChI=1S/C12H27NO2.H3O4P/c1-3-5-7-13(8-6-4-2)9-11-15-12-10-14;1-5(2,3)4/h14H,3-12H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
CLKYJCYCTBURAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCOCCO.OP(=O)(O)O |
Numéros CAS associés |
72207-81-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




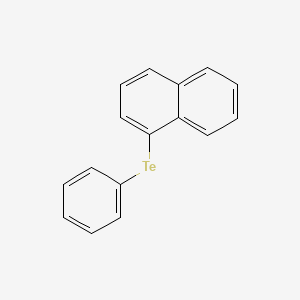

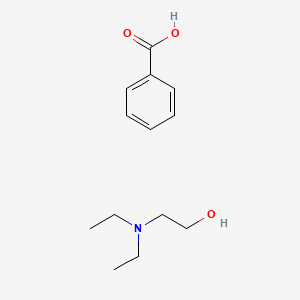
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
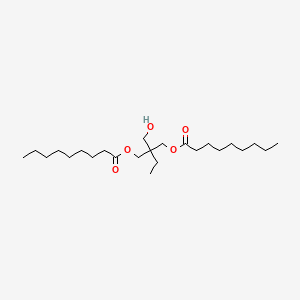
![zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride](/img/structure/B14479057.png)
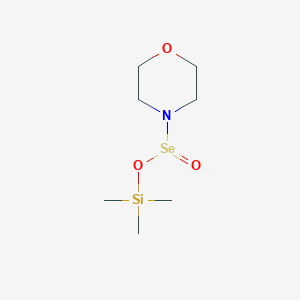


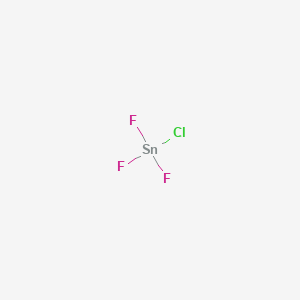
![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)

